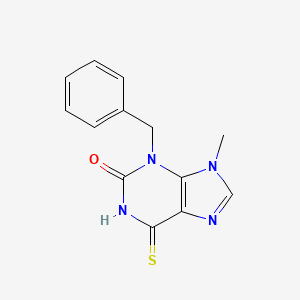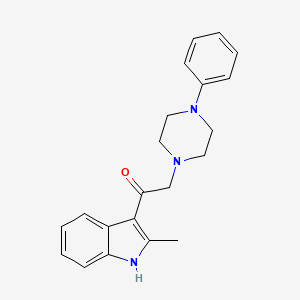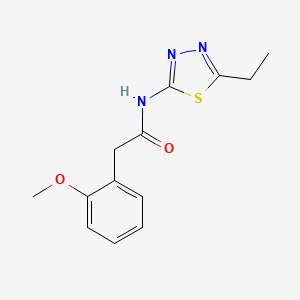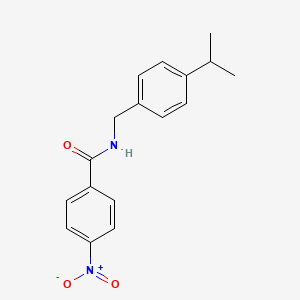
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one, also known as BMTP-11, is a synthetic purine derivative that has been studied for its potential as an anticancer agent. BMTP-11 has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other purine analogues.
Aplicaciones Científicas De Investigación
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, exhibiting potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to have a unique mechanism of action that involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This makes this compound a promising candidate for the development of new anticancer drugs.
Mecanismo De Acción
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one's mechanism of action involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting tubulin polymerization, this compound causes cell cycle arrest and apoptosis, leading to the death of cancer cells. This compound has also been shown to have an effect on microtubule dynamics, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have an effect on microtubule dynamics, which may contribute to its anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for further research and development. This compound has also shown promising results in preclinical studies, making it a promising candidate for the development of new anticancer drugs. However, this compound also has some limitations for lab experiments. It has not yet been tested in clinical trials, and further studies are needed to fully understand its safety and efficacy. In addition, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Direcciones Futuras
There are several future directions for the research and development of 3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one. One direction is to further optimize the synthesis method to yield higher purity and higher yield of this compound. Another direction is to conduct more preclinical studies to fully understand its anticancer activity and its mechanism of action. In addition, this compound could be tested in combination with other anticancer agents to determine its potential as a combination therapy. Finally, this compound could be tested in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one is synthesized through a multi-step process that involves the reaction of 2-amino-6-bromopurine with benzyl isothiocyanate to form the intermediate compound 2-(benzylthio)-6-bromopurine. This intermediate is then reacted with methylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for further research and development.
Propiedades
IUPAC Name |
3-benzyl-9-methyl-6-sulfanylidenepurin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-8-14-10-11(19)15-13(18)17(12(10)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORURGKXWPVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

